Enantioselectivity Superiority in Pd-Catalyzed DYKAT of Vinylaziridines: DACH-Naphthyl vs. DACH-Phenyl
In the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of N-benzylvinylaziridine with phenyl isocyanate, the (R,R)-DACH-naphthyl Trost ligand (ligand 5) achieves 82% enantiomeric excess (ee) when combined with 6 mol% acetic acid as an additive. Under identical reaction conditions—2 mol% (η3-C3H5PdCl)2, 6 mol% ligand, CH2Cl2, room temperature, 2 hours—the (R,R)-DACH-phenyl Trost ligand (ligand 4) delivers only 41% ee [1]. The 41-percentage-point ee advantage translates to a 2.0-fold improvement in enantioselectivity. This difference is attributed to the superior ability of the naphthyl ligand to accelerate π-allyl diastereomer equilibration relative to the nucleophilic cyclization step, a Curtin–Hammett kinetic effect that is amplified by the extended aromatic surface of the naphthyl group [1].
| Evidence Dimension | Enantiomeric excess (ee) in Pd-catalyzed DYKAT of N-benzylvinylaziridine with PhNCO |
|---|---|
| Target Compound Data | 82% ee (with 6 mol% AcOH, CH2Cl2, RT, 2 h) |
| Comparator Or Baseline | (R,R)-DACH-phenyl Trost ligand: 41% ee (same conditions) |
| Quantified Difference | +41 percentage points ee; 2.0-fold improvement |
| Conditions | 2 mol% (η3-C3H5PdCl)2, 6 mol% ligand, 0.12 M in CH2Cl2, 1 equiv PhNCO, room temperature, 2 h; ee determined by chiral HPLC |
Why This Matters
For researchers developing asymmetric syntheses of imidazolidinones or vicinal diamines via vinylaziridine cycloaddition, the naphthyl ligand provides a quantitatively verifiable 2-fold enantioselectivity gain over the standard phenyl Trost ligand, directly impacting product enantiopurity and downstream pharmaceutical intermediate quality.
- [1] Trost, B. M.; Fandrick, D. R. J. Am. Chem. Soc. 2003, 125, 11836–11837. View Source
